L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine
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Overview
Description
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine is a hexapeptide composed of six amino acids: L-serine, L-isoleucine, L-lysine, L-valine, D-alanine, and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-isoleucine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-lysine, L-valine, D-alanine, and L-valine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in L-serine can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can target the carbonyl groups formed during oxidation.
Substitution: Amino groups in L-lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-serine can yield serine aldehyde, while reduction can revert it back to the original hydroxyl group.
Scientific Research Applications
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine has several applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: This hexapeptide has potential therapeutic applications, including wound healing and tissue regeneration.
Industrial Processes: It can be used in the development of biomaterials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine involves its interaction with specific molecular targets. For instance, it can bind to cell surface receptors, triggering intracellular signaling pathways that promote cell adhesion and proliferation. The exact pathways depend on the biological context and the specific receptors involved.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in cell culture media.
N-Acetylmuramyl-L-alanyl-D-isoglutamine: An adjuvant peptide used in immunology.
Semaglutide: A polypeptide used in the treatment of type 2 diabetes.
Uniqueness
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-D-alanyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Unlike simpler peptides, its hexapeptide structure allows for more complex interactions and functions, making it valuable in various research and industrial applications.
Properties
CAS No. |
655230-59-4 |
---|---|
Molecular Formula |
C28H53N7O8 |
Molecular Weight |
615.8 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17+,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
OFGVZFQUFJYSGS-YRCTWBNTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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